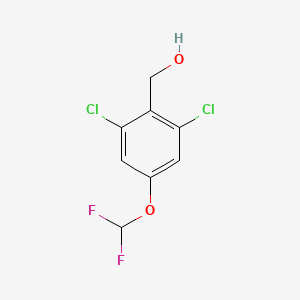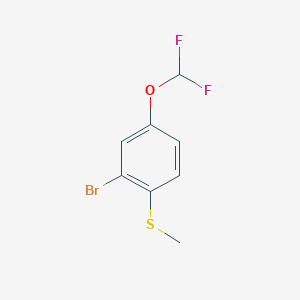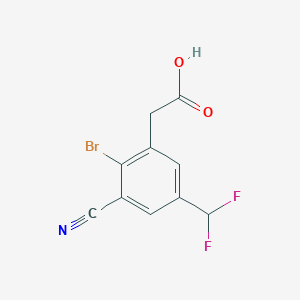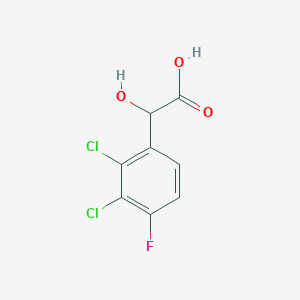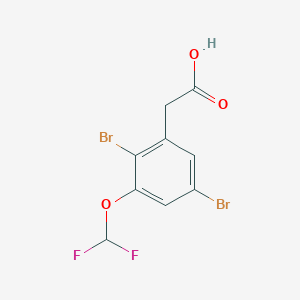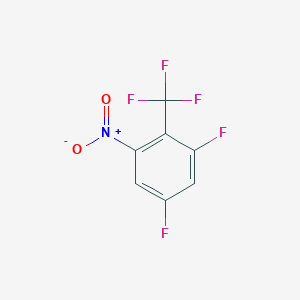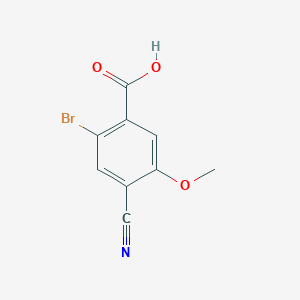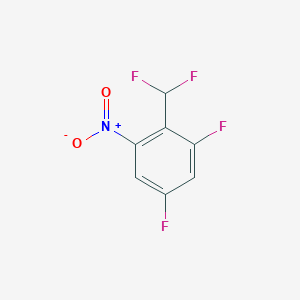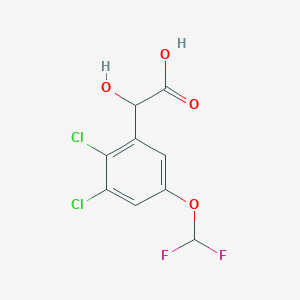
2,3-Dichloro-5-(difluoromethoxy)mandelic acid
Übersicht
Beschreibung
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is a chemical compound with the molecular formula C9H7Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications . It is used in scientific research, particularly in medicinal chemistry and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves multiple steps, including difluoromethylation and chlorination reactions. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions . The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize advanced difluoromethylation techniques . These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of continuous flow reactors and automated systems helps in maintaining the quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: DDQ is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be used depending on the specific reaction requirements.
Substitution Reagents: Nucleophilic and electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceutical compounds and the study of biological processes.
Pharmaceutical Development: The compound is valuable for studying drug interactions and developing new medications.
Biological Research: It is used to investigate the effects of difluoromethoxy groups on biological systems.
Industrial Applications: The compound’s unique properties make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and selectivity . The compound can interact with enzymes and receptors, influencing various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate in the synthesis of crop-protection products.
Trifluoromethylpyridines: These compounds are used in agrochemical and pharmaceutical industries.
Uniqueness
2,3-Dichloro-5-(difluoromethoxy)mandelic acid is unique due to its difluoromethoxy group, which imparts distinct reactivity and selectivity compared to similar compounds . This makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical development.
Eigenschaften
IUPAC Name |
2-[2,3-dichloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-5-2-3(17-9(12)13)1-4(6(5)11)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDVAUDUHBUPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(=O)O)O)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


